molecular formula C19H16N4OS2 B2580978 (E)-N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide CAS No. 1173513-80-8

(E)-N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2580978
CAS No.: 1173513-80-8
M. Wt: 380.48
InChI Key: UOWATIMSNFKJIT-CMDGGOBGSA-N
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Description

This compound is a structurally complex acrylamide derivative featuring three distinct heterocyclic moieties:

  • Benzo[d]thiazol-2-yl: A bicyclic aromatic system with sulfur and nitrogen atoms, known for its role in modulating biological activity, particularly in anticancer and antimicrobial agents.
  • Thiophen-2-yl acrylamide: A conjugated system with a sulfur-containing heterocycle (thiophene), which enhances π-π stacking interactions and influences electronic properties.
  • 2-(1H-Pyrazol-1-yl)ethyl: A pyrazole-substituted ethyl group, contributing to hydrogen bonding and solubility via its nitrogen-rich structure.

Properties

IUPAC Name

(E)-N-(1,3-benzothiazol-2-yl)-N-(2-pyrazol-1-ylethyl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS2/c24-18(9-8-15-5-3-14-25-15)23(13-12-22-11-4-10-20-22)19-21-16-6-1-2-7-17(16)26-19/h1-11,14H,12-13H2/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWATIMSNFKJIT-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)N(CCN3C=CC=N3)C(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)N(CCN3C=CC=N3)C(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a complex organic compound characterized by a unique combination of heterocyclic structures, including pyrazole, benzo[d]thiazole, and thiophene moieties. This structural diversity suggests potential for significant biological activity, particularly in medicinal chemistry.

Structural Characteristics

The compound's structure can be broken down into three main components:

  • Pyrazole Moiety : Known for its diverse pharmacological properties, including anti-inflammatory and anticancer activities.
  • Benzo[d]thiazole Group : Often associated with antimicrobial and anticancer effects.
  • Thiophene Ring : Contributes to the compound's electronic properties, enhancing its reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structural features. For instance, derivatives containing pyrazole and thiazole rings have been reported to exhibit significant cytotoxic effects against various cancer cell lines. In vitro tests have shown that compounds with these moieties can induce apoptosis in cancer cells, with IC50 values often in the low micromolar range .

CompoundCell LineIC50 (μM)Reference
Compound AMCF-73.16
Compound BHeLa2.74
This compoundA549TBDTBD

Anti-inflammatory Activity

The compound has shown promising anti-inflammatory properties in preliminary studies. Similar pyrazole derivatives have demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory processes. For example, certain derivatives have reported IC50 values as low as 0.02 μM for COX-2 inhibition .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of the compound. Research indicates that pyrazole and thiazole derivatives can exhibit broad-spectrum antibacterial effects. The unique combination of functional groups in this compound may enhance its efficacy against both Gram-positive and Gram-negative bacteria.

Study 1: Synthesis and Evaluation

A recent study synthesized a series of pyrazole derivatives, including the target compound, and evaluated their biological activities. The results indicated that compounds with similar scaffolds exhibited significant anti-inflammatory and anticancer properties. The study emphasized structure-activity relationships (SAR), noting that modifications to the thiophene moiety could enhance biological activity .

Study 2: Interaction Studies

Interaction studies are crucial for understanding how this compound interacts with biological targets. Preliminary data suggest that it may act as an inhibitor of key enzymes involved in cancer progression and inflammation. The binding affinity to target proteins was assessed using molecular docking studies, revealing promising results that warrant further investigation.

Scientific Research Applications

Chemical Composition

The molecular formula for (E)-N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is C18H17N5OSC_{18}H_{17}N_{5}OS. It features a unique combination of functional groups including a pyrazole, benzo[d]thiazole, and thiophene moieties, which contribute to its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds with structural similarities to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiazole and pyrazole rings have been synthesized and tested against various bacterial strains, showing promising antibacterial efficacy. A study highlighted that certain derivatives achieved minimum inhibitory concentrations (MICs) as low as 15.625 μg/mL against Gram-positive and Gram-negative bacteria .

Anticancer Potential

The compound's structural features suggest potential anticancer properties. Analogous compounds have shown activity against various cancer cell lines, indicating that the incorporation of pyrazole and thiazole moieties can enhance cytotoxic effects. The mechanism of action is believed to involve the inhibition of key enzymes involved in tumor growth and proliferation .

Anti-inflammatory Effects

Emerging evidence suggests that this compound may possess anti-inflammatory properties. Similar compounds have been documented to reduce inflammation markers in vitro, making them potential candidates for treating inflammatory diseases .

Synthesis Pathways

The synthesis of this compound can be achieved through several synthetic routes:

  • Condensation Reactions : Combining appropriate precursors through condensation reactions under acidic or basic conditions.
  • Cyclization : Utilizing cyclization techniques to form the heterocyclic structures integral to the compound's framework.
  • Functional Group Modifications : Employing various reagents to modify functional groups for enhanced biological activity.

Case Studies

Several studies have documented the synthesis and evaluation of similar compounds:

  • A study synthesized a series of thiazole/thiophene-bearing pyrazole derivatives and evaluated their antimicrobial activities, revealing a structure–activity relationship that underscores the importance of specific substitutions on biological efficacy .
Compound NameStructure FeaturesBiological Activity
5-(4-chlorophenyl)-1H-pyrazolePyrazole core with chlorophenylAntimicrobial properties
N-(4-methylphenyl)-N'-(benzo[d]thiazol-2-yl)ureaContains thiazole ringAnticancer activity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural and functional features of (E)-N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide with analogous compounds from the evidence:

Compound Key Substituents Synthetic Route Biological Activity Reference
This compound Benzo[d]thiazole, thiophene, pyrazole-ethyl Likely involves condensation of thiophene acryloyl chloride with amine derivatives Hypothesized anticancer/antimicrobial activity (based on structural analogs) N/A
2-Cyano-3-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)-N-(thiazol-2-yl)acrylamide (3d) Cyano, pyrazole, thiazole Cyclization of hydrazinecarbothioamide with phenacyl bromide DNA cleavage and binding properties demonstrated
(E)-2-Cyano-3-(4-methoxyphenyl)-N-(thiazol-2-yl)acrylamide Cyano, methoxyphenyl, thiazole Aldol condensation followed by amidation Potential chemotherapeutic agent (structural similarity to known DNA binders)
N-((1H-Pyrazol-1-yl)methyl)thiazol-2-amine (7) Pyrazole-methyl, thiazole-amine Reflux of 2-aminothiazole with (1H-pyrazol-1-yl)methanol Unspecified biological activity, but pyrazole-thiazole hybrids often show cytotoxicity
(Z)-3-(4-Nitrophenyl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide (5112) Thiophene acrylamide, nitro-phenyl Condensation of oxazol-5(4H)-one with n-propylamine Cytotoxicity screening in anticancer studies

Structural and Functional Insights

Electron-Withdrawing vs. Electron-Donating Groups: The cyano group in compounds like 3d and 7 enhances electrophilicity, promoting interactions with DNA or enzyme active sites . The thiophene moiety in the target compound and 5112 provides a rigid, planar structure conducive to intercalation or π-stacking with biomolecules.

Synthetic Flexibility :

  • Most analogs (e.g., 3d, 7) are synthesized via reflux-based condensation or cyclization, suggesting the target compound could be prepared similarly using benzo[d]thiazol-2-amine and (E)-3-(thiophen-2-yl)acryloyl chloride under controlled conditions .

Biological Activity Trends :

  • Thiazole-pyrazole hybrids (e.g., compound 7) often exhibit cytotoxicity, while thiophene-acrylamides (e.g., 5112) show promise in anticancer screening . The target compound’s combination of these features may synergize activity but requires empirical validation.

Q & A

Q. What are the common synthetic routes for this acrylamide derivative and its analogs?

The synthesis typically involves nucleophilic addition or cyclocondensation reactions. For example, Khalil et al. (2012) synthesized structurally related pyrazole and thiazole derivatives using 2-cyanoacetamide intermediates under reflux in ethanol with catalysts like piperidine. Key steps include:

  • Reacting benzo[d]thiazol-2-amine with chloroethylpyrazole to form the N-alkylated intermediate.
  • Introducing the thiophen-2-ylacrylamide moiety via a Knoevenagel condensation with thiophene-2-carbaldehyde . Characterization via IR (C=O stretch at ~1650 cm⁻¹), ¹H/¹³C NMR (thiophene protons at δ 6.8–7.5 ppm), and MS ensures structural fidelity.

Q. How are spectroscopic techniques employed to confirm the compound’s structural integrity?

  • IR Spectroscopy : Identifies acrylamide C=O (1640–1680 cm⁻¹) and C=N (1520–1580 cm⁻¹) stretches.
  • NMR : ¹H NMR resolves thiophene protons (δ 6.8–7.5 ppm) and pyrazole/benzothiazole aromatic systems. 2D techniques (COSY, HSQC) clarify substituent interactions.
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) validate molecular weight, while fragmentation patterns confirm substituent connectivity .

Advanced Research Questions

Q. What strategies optimize synthesis yield during scale-up?

  • Flow Chemistry : highlights using continuous flow systems to enhance mixing and heat transfer, reducing side reactions.
  • Design of Experiments (DoE) : Response surface methodology identifies critical parameters (e.g., temperature, stoichiometry). For example, optimizing residence time in flow reactors improves yield by 15–20% .
  • Catalyst Screening : Piperidine vs. DBU in Knoevenagel reactions can alter reaction rates and purity.

Q. How can contradictions in biological activity data across structural analogs be resolved?

  • Standardized Assays : Use consistent protocols (e.g., MTT for cytotoxicity, standardized cell lines) to minimize variability.
  • Substituent Analysis : shows that replacing thiophene with furan at position 3 reduces anticancer activity (IC50 shifts from 1.2 µM to >10 µM).
  • Molecular Docking : Compare binding modes (e.g., benzothiazole interactions with kinase ATP pockets) to explain discrepancies .

Q. What computational methods predict binding mechanisms with kinases or other targets?

  • Molecular Dynamics (MD) : Simulations in GROMACS assess stability of hydrogen bonds (e.g., between acrylamide carbonyl and kinase hinge region).
  • QSAR Models : Hammett constants (σ) correlate electron-withdrawing substituents (e.g., nitro groups) with enhanced inhibitory potency.
  • Docking Studies (AutoDock Vina) : Predict binding affinities by comparing orientation of thiophene vs. phenyl substituents in hydrophobic pockets .

Q. How does crystal structure analysis inform supramolecular interactions?

  • X-ray Crystallography : reveals hydrogen-bonded networks (N–H···O/S) in analogs, forming 3D frameworks. For example, methanol cocrystals stabilize via O–H···S interactions.
  • Hirshfeld Surfaces : Quantify intermolecular contacts (e.g., π-stacking between benzothiazole and thiophene rings) to guide solubility modifications .

Methodological Considerations

  • Data Contradiction Analysis : Cross-reference crystallographic data (e.g., bond lengths/angles) with DFT-optimized geometries to validate structural models.
  • Biological Assay Design : Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements to ensure reproducibility .

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